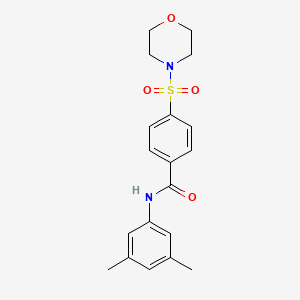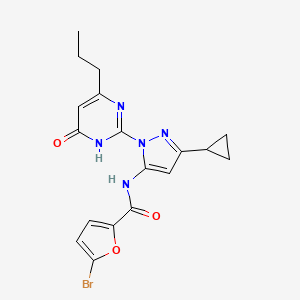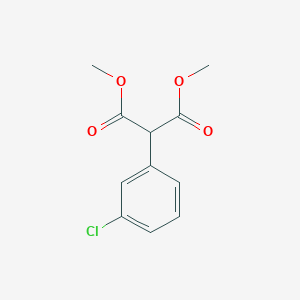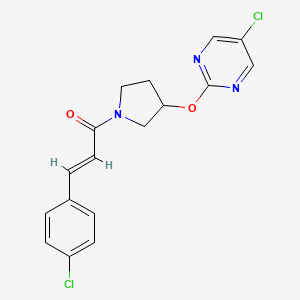![molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3](/img/structure/B2781379.png)
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a thiol, a triazole, a pyrazole, and a thiophene . The trifluoromethyl group is known to have a strong electron-withdrawing effect .
Synthesis Analysis
The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure could not be found in the search results, but similar compounds have been analyzed .Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . The compound may also participate in copper-catalyzed pyrazole N-arylation .科学的研究の応用
Antimicrobial Activity
The triazole and thiadiazole moieties present in the compound are known for their antimicrobial properties. Research has shown that derivatives of thiadiazole exhibit significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group may further enhance this activity, potentially leading to the development of new antimicrobial agents that could be effective against resistant strains of bacteria.
Anticancer Potential
Compounds containing indole derivatives have been increasingly recognized for their role in treating cancer cells . The structural similarity of the compound suggests it may also possess anticancer properties. Its potential to inhibit cancer cell growth could be explored through in vitro assays, leading to the development of novel anticancer therapies.
Antiviral Applications
Indole derivatives have demonstrated various biological activities, including antiviral effects . The compound’s unique structure, which includes a triazole ring, could be investigated for its efficacy against a range of viruses. This could be particularly relevant for the development of treatments for emerging viral infections.
Anti-Inflammatory Uses
The triazole core is associated with anti-inflammatory properties . This compound could be studied for its effectiveness in reducing inflammation in various disease models. Its application could extend to diseases where inflammation plays a key role, such as arthritis and asthma.
Antitubercular Activity
Triazoles have shown promise in the treatment of tuberculosis . The compound’s potential as an antitubercular agent could be explored, especially given the ongoing need for new treatments due to the emergence of drug-resistant forms of the tuberculosis bacterium.
Herbicidal and Antifungal Activities
The compound’s structure suggests it could have applications in agriculture as a herbicide or antifungal agent . Its ability to inhibit the growth of certain plants and fungi could be beneficial in managing crop diseases and improving agricultural productivity.
特性
IUPAC Name |
4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHKCCCRANFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)


![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2781316.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)